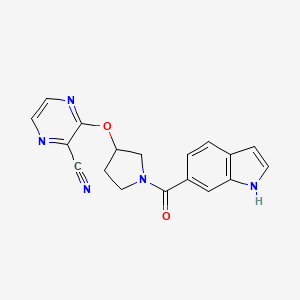

3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

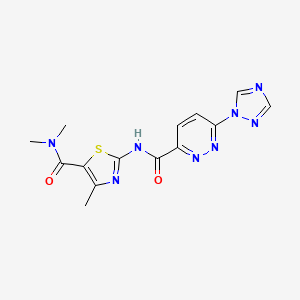

The compound “3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and a pyrazine ring . Indole is a heterocyclic compound that is widely used in medicinal chemistry and has been found in many important synthetic drug molecules . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2.

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve constructing the ring from different cyclic or acyclic precursors, or functionalizing preformed rings . For example, pyrrolidine derivatives can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines .Molecular Structure Analysis

The molecular structure of this compound likely involves the indole, pyrrolidine, and pyrazine rings connected through carbonyl and oxy groups. The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Research on similar compounds to 3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has highlighted their potential in various chemical syntheses and reactivities. For instance, studies have shown that compounds like 2-oxo-3-(indol-3-yl)propanonitrile can react with dimethylformamide dimethylacetal to yield enaminonitriles, which further react to produce a range of heterocyclic compounds including pyrazoles, indolylpyridines, and pyrimidine derivatives (Abdallah, 2007). These processes underscore the versatility of indole-containing carbonitriles in synthesizing complex heterocycles, which are foundational in pharmaceutical chemistry and material science.

Crystal Structure Analysis

Crystal structure elucidation of compounds bearing the indole moiety, like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, reveals detailed insights into their molecular geometry, confirming the twisted and chair conformations of their central rings. Such analyses are critical for understanding the molecular basis of their reactivity and potential biological activities (Venkateshan et al., 2019).

Biological Activity Studies

Research into the biological activities of related pyridine derivatives has demonstrated their potential as antimicrobial and anticancer agents. For example, synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile has led to compounds evaluated for their antibacterial and antitumor activities, showcasing the pharmaceutical applications of such chemicals (Elewa et al., 2021).

Supramolecular Chemistry

The study of supramolecular aggregation in compounds like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has provided valuable insights into the hydrogen bonding patterns and crystal packing structures, crucial for the design of molecular assemblies and materials with specific properties (Low et al., 2007).

Wirkmechanismus

Indole Derivatives

Indole derivatives are known for their diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds .

Pyrrolidine Compounds

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . Bioactive molecules with target selectivity are often characterized by the pyrrolidine ring and its derivatives .

Eigenschaften

IUPAC Name |

3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-2-1-12-3-5-20-15(12)9-13/h1-3,5-7,9,14,20H,4,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJGSKKVQLDBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)

![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)